3-methyl-2-(4-nitrophenyl)butanoic Acid
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Overview
Description
3-Methyl-2-(4-nitrophenyl)butanoic acid is an organic compound with the molecular formula C({11})H({13})NO(_{4}) It is characterized by a butanoic acid backbone with a methyl group at the third position and a 4-nitrophenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2-(4-nitrophenyl)butanoic acid typically involves the following steps:
Nitration of Toluene: The initial step involves the nitration of toluene to produce 4-nitrotoluene.
Friedel-Crafts Alkylation: The 4-nitrotoluene undergoes Friedel-Crafts alkylation with isobutylene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 3-methyl-2-(4-nitrophenyl)butane.
Oxidation: The final step involves the oxidation of the alkylated product to yield this compound. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis while maintaining product purity.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can yield the corresponding amine, 3-methyl-2-(4-aminophenyl)butanoic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-(4-nitrophenyl)butanoic acid finds applications in several scientific domains:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways involving aromatic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 3-methyl-2-(4-nitrophenyl)butanoic acid exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may interact with specific enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
2-(4-Nitrophenyl)butanoic acid: Lacks the methyl group at the third position.
3-Methyl-2-phenylbutanoic acid: Lacks the nitro group on the phenyl ring.
4-Nitrophenylacetic acid: Has a simpler structure with a phenyl ring directly attached to the acetic acid moiety.
Uniqueness: 3-Methyl-2-(4-nitrophenyl)butanoic acid is unique due to the presence of both a methyl group and a nitro group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific fields.
Properties
IUPAC Name |
3-methyl-2-(4-nitrophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7(2)10(11(13)14)8-3-5-9(6-4-8)12(15)16/h3-7,10H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVBRUYVJLLQEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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